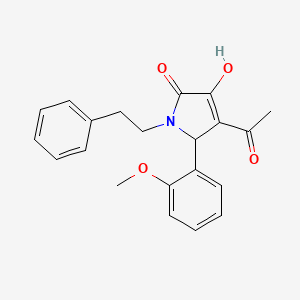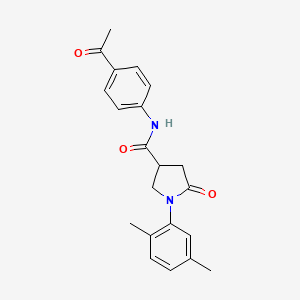
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole, also known as ABT-239, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. It is a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters in the brain.
科学的研究の応用
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been extensively studied in preclinical models for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models, making it a promising candidate for the treatment of cognitive impairments associated with these disorders.
作用機序
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting the activity of this receptor, 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. This leads to an improvement in cognitive performance and memory in animal models.
Biochemical and Physiological Effects
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been shown to have a number of biochemical and physiological effects in animal models. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. It also decreases the release of histamine, which is involved in wakefulness and arousal. These effects lead to an improvement in cognitive performance and memory in animal models.
実験室実験の利点と制限
One of the major advantages of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its low yield in the synthesis process, which makes it difficult to produce in large quantities. It is also relatively expensive compared to other compounds used in neuroscience research.
将来の方向性
There are several future directions for research on 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. One area of interest is its potential applications in the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole and its effects on various neurotransmitter systems in the brain. Finally, efforts should be made to improve the synthesis process of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole to increase its yield and reduce its cost.
合成法
The synthesis of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetophenone to form 3-phenyl-2-nitrostyrene. This is then reduced using lithium aluminum hydride to produce 3-phenyl-2-aminostyrene. The final step involves the reaction of 3-phenyl-2-aminostyrene with 2-bromobenzoyl chloride in the presence of triethylamine to form 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. The yield of this process is approximately 25%.
特性
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVKLPLTOAYNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)
![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)



![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)


![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)